N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3S/c1-19-7-13-24(14-8-19)17-12-23-22(26)21-9-15-25(16-10-21)29(27,28)18-11-20-5-3-2-4-6-20/h2-6,11,18-19,21H,7-10,12-17H2,1H3,(H,23,26)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGIUVNRDFGGMO-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Information
- Molecular Formula : C23H30N4O2S
- Molecular Weight : 430.58 g/mol
- CAS Number : Not specified in the search results.
The compound features a sulfonamide linkage, which is significant in medicinal chemistry for its role in enhancing the pharmacological properties of drugs.
The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin receptors. Research indicates that it may act as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and appetite control.
Pharmacological Effects
- Antipsychotic Activity : Studies have shown that compounds with similar structures exhibit antipsychotic-like effects in animal models. For instance, certain N-substituted derivatives have demonstrated significant activity in reducing amphetamine-induced hyperactivity, suggesting potential use in treating disorders like schizophrenia .
- Serotonergic Activity : The compound's ability to selectively activate the 5-HT2C receptor while avoiding β-arrestin recruitment indicates a unique mechanism that could lead to fewer side effects compared to traditional antipsychotics .
Case Studies
A notable study involved the evaluation of various analogs of the compound in both in vitro and in vivo settings. The results indicated that modifications to the piperidine ring significantly influenced receptor binding affinity and functional selectivity:
| Compound | EC50 (nM) | Receptor Target | Effect |
|---|---|---|---|
| Compound A | 23 | 5-HT2C | Agonist |
| Compound B | 24 | 5-HT2C | Agonist |
| Compound C | >100 | 5-HT2B | Antagonist |
These findings underscore the importance of structural variations in modulating biological activity.
In Vitro Studies
In vitro assays have demonstrated that N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide exhibits a high degree of selectivity for the serotonin receptor subtypes. The compound was tested against a panel of receptors, showing minimal off-target effects, which is crucial for reducing potential side effects associated with polypharmacology .
In Vivo Efficacy
In vivo studies using rodent models have shown that administration of the compound leads to significant reductions in anxiety-like behaviors and improvements in cognitive function. These effects were attributed to enhanced serotonergic signaling pathways, further supporting its potential as a therapeutic agent for mood disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Structural Differences :
- The piperazine ring in this compound adopts a chair conformation, whereas the target compound contains a piperidine ring .
- Substituents: The chlorophenyl group in this analog contrasts with the styrenesulfonyl group in the target compound. The ethyl group on the piperazine nitrogen is simpler than the 4-methylpiperidinylethyl chain in the target.
- Functional Implications :
- The chlorophenyl group may enhance lipophilicity compared to the polar sulfonyl group in the target compound. Piperazine rings often exhibit different conformational flexibility and hydrogen-bonding capabilities compared to piperidine derivatives.
N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide ()
- Structural Differences: The sulfonyl group is attached to a 4-methylphenyl (tosyl) group instead of a styrenesulfonyl moiety . The acetylamino phenyl substituent replaces the 4-methylpiperidinylethyl chain in the target compound.
- Functional Implications: The tosyl group is electron-withdrawing and may reduce steric hindrance compared to the bulky styrenesulfonyl group. The acetylamino group could enhance solubility or hydrogen-bonding interactions.
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Functional Implications
- Conformational Flexibility : Piperazine derivatives (e.g., ) often adopt chair conformations, which may influence binding to planar biological targets. In contrast, the piperidine core in the target compound may exhibit different torsional flexibility due to its substituents .
- This could enhance binding affinity to aromatic-rich enzyme pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
